4-phenoxythieno[2,3-d]pyrimidine
Overview
Description
4-Phenoxythieno[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a thieno ring and a pyrimidine ring with a phenoxy group attached at the fourth position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
4-Phenoxythieno[2,3-d]pyrimidine is a pyrimidine derivative. Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Additionally, pyrimidine derivatives have shown promising anticancer activity by inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . In the context of anti-inflammatory effects, they inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are integral components of several biochemical pathways. They play a crucial role in the de novo purine and pyrimidine biosynthesis pathways, emphasizing input metabolites, key regulated steps, and significance for physiology and metabolism . They are also involved in the formation of deoxyribonucleotides and the balancing of nucleotide pools .
Result of Action
Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects and promising anticancer activity .
Biochemical Analysis
Biochemical Properties
4-Phenoxythieno[2,3-d]pyrimidine is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been suggested that pyrimidine derivatives, which include this compound, can inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
It has been suggested that pyrimidine derivatives can inhibit the proliferation of certain cancer cells . Furthermore, these compounds have been shown to have an anti-proliferative effect against A549 and MCF-7 cells .
Molecular Mechanism
It is suggested that pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives can inhibit the growth of certain cancer cells , suggesting that these compounds may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that pyrimidine derivatives can inhibit the growth of certain cancer cells , suggesting that these compounds may have dose-dependent effects.
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with enzymes and proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxythieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Phenoxythieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the phenoxy position.
Scientific Research Applications
4-Phenoxythieno[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
4-Phenoxythieno[2,3-d]pyrimidine is unique due to its fused thieno and pyrimidine ring system with a phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds .
Properties
IUPAC Name |
4-phenoxythieno[2,3-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c1-2-4-9(5-3-1)15-11-10-6-7-16-12(10)14-8-13-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOZUERHDBIGSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=CSC3=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327678 | |
Record name | 4-phenoxythieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24825445 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14080-54-7 | |
Record name | 4-phenoxythieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.